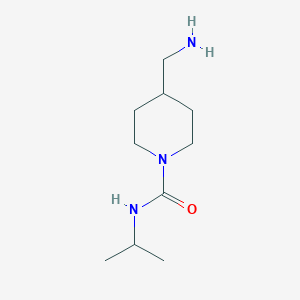
SR10067
Vue d'ensemble
Description
SR 10067 est un agoniste puissant, sélectif et pénétrant dans le cerveau des récepteurs nucléaires Rev-Erbα et Rev-Erbβ. Le composé a une masse moléculaire de 465,58 et une formule chimique de C₃₁H₃₁NO₃ .
Mécanisme D'action
SR 10067 exerce ses effets en se liant sélectivement aux récepteurs nucléaires Rev-Erbα et Rev-Erbβ et en les activant. Ces récepteurs jouent un rôle crucial dans la régulation des rythmes circadiens, du métabolisme et des réponses inflammatoires. En activant ces récepteurs, SR 10067 influence l’expression génétique et les processus cellulaires associés à ces voies .
Composés similaires :
SR 9009 : Un autre agoniste sélectif de Rev-Erbα et Rev-Erbβ avec des effets anxiolytiques et métaboliques similaires.
GSK4112 : Un ligand synthétique pour Rev-Erbα avec des applications dans la recherche sur les rythmes circadiens.
Unicité : SR 10067 est unique en raison de sa forte sélectivité et de ses propriétés de pénétration dans le cerveau, ce qui le rend particulièrement utile pour étudier les effets sur le système nerveux central et les applications thérapeutiques potentielles dans les troubles neuropsychiatriques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du SR 10067 implique plusieurs étapes, notamment la formation du noyau isoquinoléine et la fonctionnalisation subséquente pour introduire la partie naphtalène méthanone. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : Les méthodes de production industrielle du SR 10067 ne sont pas largement documentées dans le domaine public.
Analyse Des Réactions Chimiques
Types de réactions : SR 10067 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les parties isoquinoléine et naphtalène méthanone .
Réactifs et conditions courantes :
Réactions de substitution : Ces réactions impliquent souvent des réactifs nucléophiles ou électrophiles dans des conditions douces à modérées.
Réactions d’oxydation et de réduction : Bien que les détails spécifiques soient limités, la structure du composé suggère des sites potentiels pour les réactions d’oxydation et de réduction.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
SR 10067 a une large gamme d’applications de recherche scientifique, notamment :
Biologie : Étudié pour son rôle dans la régulation des rythmes circadiens et des processus métaboliques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles métaboliques, de l’anxiété et d’autres affections neuropsychiatriques
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs nucléaires.
Applications De Recherche Scientifique
SR 10067 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the function of Rev-Erbα and Rev-Erbβ in various chemical pathways.
Biology: Investigated for its role in regulating circadian rhythms and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, anxiety, and other neuropsychiatric conditions
Industry: Utilized in the development of new pharmacological agents targeting nuclear receptors.
Comparaison Avec Des Composés Similaires
SR 9009: Another selective agonist of Rev-Erbα and Rev-Erbβ with similar anxiolytic and metabolic effects.
GSK4112: A synthetic ligand for Rev-Erbα with applications in circadian rhythm research.
Uniqueness: SR 10067 is unique due to its high selectivity and brain-penetrant properties, making it particularly useful for studying central nervous system effects and potential therapeutic applications in neuropsychiatric disorders .
Propriétés
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)
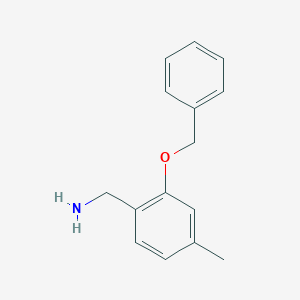
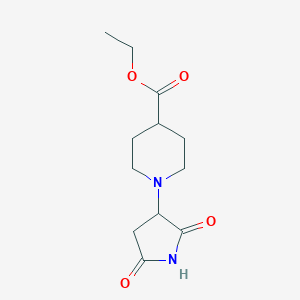
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
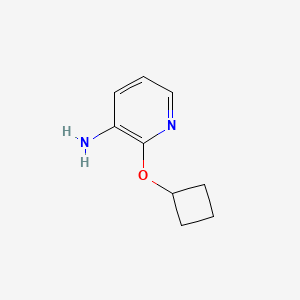

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
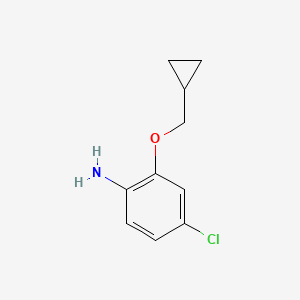


![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
